molecular formula C14H10ClFO2 B6404056 2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid, 95% CAS No. 1261946-71-7

2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid, 95%

Cat. No. B6404056
CAS RN: 1261946-71-7
M. Wt: 264.68 g/mol
InChI Key: YISHAILZSZSIKX-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)-5-methylbenzoic acid, 95% (hereafter referred to as 2-CFMBA) is a widely used organic compound in the field of scientific research. It is a versatile compound with a wide range of applications, including synthetic organic chemistry, biochemistry, and pharmacology. 2-CFMBA has been widely studied for its ability to act as a reagent, catalyst, and inhibitor in various chemical processes.

Mechanism of Action

2-CFMBA acts as a reagent, catalyst, and inhibitor in various chemical processes. As a reagent, it is used to synthesize various compounds. As a catalyst, it is used to catalyze the formation of peptide bonds and other biochemical reactions. As an inhibitor, it is used to inhibit the action of various enzymes and other biochemical processes.
Biochemical and Physiological Effects
2-CFMBA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as tyrosine kinases, and can also act as an agonist of certain G-protein coupled receptors. In vivo studies have demonstrated that it can reduce inflammation in animal models, as well as reduce the growth of certain tumors.

Advantages and Limitations for Lab Experiments

2-CFMBA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and the synthesis method is highly efficient and reliable. In addition, it is a versatile compound with a wide range of applications. However, there are some limitations to its use in laboratory experiments. It is a hazardous compound, and should be handled with care. In addition, it is not soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

The potential applications of 2-CFMBA are far-reaching, and there are many potential future directions for research. One potential area of research is the use of 2-CFMBA as an inhibitor of enzymes involved in cancer growth and metastasis. Additionally, further research could be conducted to explore the potential of 2-CFMBA as an anti-inflammatory agent. Another potential area of research is the development of novel synthetic methods for the synthesis of 2-CFMBA. Finally, further research could be conducted to explore the potential of 2-CFMBA as a drug delivery agent.

Synthesis Methods

2-CFMBA is synthesized through a multi-step process. First, 3-chloro-5-fluorobenzaldehyde is reacted with methanol in the presence of a base catalyst to form a benzyl alcohol. This alcohol is then reacted with an acid catalyst to form the desired 2-CFMBA. The reaction is typically carried out in aqueous solution at a temperature of around 100°C. The yield of the reaction is typically around 95%, making it a very efficient and reliable method of synthesis.

Scientific Research Applications

2-CFMBA has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as an inhibitor in pharmacology. In organic synthesis, it has been used to synthesize various compounds, including aldehydes, ketones, esters, and amides. In biochemistry, it has been used to catalyze the formation of peptide bonds and other biochemical reactions. In pharmacology, it has been used as an inhibitor of various enzymes and other biochemical processes.

properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-3-12(13(4-8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISHAILZSZSIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690500
Record name 3'-Chloro-5'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261946-71-7
Record name 3'-Chloro-5'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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